molecular formula C30H24F2O2S3 B2861757 1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone CAS No. 882749-65-7

1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone

Cat. No. B2861757
M. Wt: 550.7
InChI Key: SZIVHJYBWYSQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a useful research compound. Its molecular formula is C30H24F2O2S3 and its molecular weight is 550.7. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

  • The compound is utilized in synthesizing fluorinated chirons, which are intermediates in producing various fluorinated organic compounds. This process involves stereoselective formation of oxiranes by reacting with diazomethane and subsequent ring opening by selected nucleophiles. These reactions have implications in materials science and organic synthesis, showcasing the versatility of fluorinated compounds in creating complex molecular structures with specific functionalities (Arnone et al., 1995).

  • In the context of polymeric materials, such fluorinated compounds are key in developing sulfonated poly(arylene ether sulfone)s block copolymers. These materials exhibit high proton conductivity and mechanical properties, making them suitable for fuel-cell applications. The introduction of fluorinated groups contributes to the hydrophobic blocks of the copolymers, enhancing their phase separation and overall performance (Bae, Miyatake, & Watanabe, 2009).

  • The fluorination of alpha-phenylsulfanyl esters using difluoroiodotoluene highlights another application, demonstrating the compound's role in the selective fluorination process. This method produces alpha-fluoro sulfides and sulfoxides, showcasing the compound's utility in synthesizing fluorinated organic molecules, which are of interest in various chemical and pharmaceutical research areas (Motherwell, Greaney, & Tocher, 2002).

Electrophilic Fluorination

  • The compound is involved in the development of user-friendly, site-selective electrophilic fluorinating agents of the N-fluoroammonium class. This application is crucial for selective fluorination reactions, which are fundamental in organic synthesis for introducing fluorine atoms into specific positions within organic molecules, thereby altering their chemical properties for desired applications (Banks et al., 1996).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[4-[3-(4-fluorophenyl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24F2O2S3/c31-23-5-1-21(2-6-23)29(33)17-19-35-25-9-13-27(14-10-25)37-28-15-11-26(12-16-28)36-20-18-30(34)22-3-7-24(32)8-4-22/h1-16H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIVHJYBWYSQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24F2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone

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